Ammonium 2-hydroxy-4-methylbenzenesulphonate
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Overview
Description
2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) is a chemical compound with the molecular formula C₇H₁₁NO₄S and a molecular weight of 205.23 g/mol . It is an impurity of Policresulen, which is a potent NS2B/NS3 protease inhibitor . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine .
Preparation Methods
The preparation of 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) involves several synthetic routes and reaction conditions. One common method involves the sulfonation of 4-methylphenol (p-cresol) with sulfuric acid, followed by neutralization with ammonium hydroxide to form the ammonium salt . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained.
Industrial production methods may vary, but they generally follow similar principles of sulfonation and neutralization. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The hydroxyl and methyl groups on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) involves its interaction with molecular targets such as proteases. As an impurity of Policresulen, it acts as a competitive inhibitor of the NS2B/NS3 protease, which is crucial for the replication of certain viruses . By inhibiting this protease, the compound effectively reduces viral replication and exhibits antiviral properties .
Comparison with Similar Compounds
2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) can be compared with other similar compounds, such as:
Policresulen: A potent NS2B/NS3 protease inhibitor with similar antiviral properties.
4-Hydroxy-2-methylbenzenesulphonic acid: Another sulfonic acid derivative with different substitution patterns on the benzene ring.
2-Hydroxy-5-methylbenzenesulphonic acid: A structural isomer with the hydroxyl and methyl groups in different positions.
The uniqueness of 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) lies in its specific substitution pattern and its role as an impurity of Policresulen, which contributes to its distinct biological activity and research applications .
Properties
CAS No. |
79093-71-3 |
---|---|
Molecular Formula |
C7H11NO4S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
azane;2-hydroxy-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O4S.H3N/c1-5-2-3-7(6(8)4-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |
InChI Key |
KGBVTRPJPQHXSU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])O.[NH4+] |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)O.N |
Key on ui other cas no. |
79093-71-3 |
Synonyms |
2-Hydroxy-4-methylbenzenesulfonic Acid Monoammonium Salt; 2-Hydroxy-p-toluenesulfonic Acid Ammonium Salt |
Origin of Product |
United States |
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